3-Chlorobenzophenone
Overview
Description
3-Chlorobenzophenone is a chemical compound that is part of the benzophenone family, characterized by a benzene ring bonded to a ketone group. The presence of a chlorine atom on the benzene ring distinguishes it from other benzophenones and imparts unique chemical properties that are of interest in various chemical reactions and applications.
Synthesis Analysis
The synthesis of chlorobenzophenones can be complex due to the presence of chlorine substituents that can affect the reactivity of the compound. For instance, the synthesis of 3-chlorobenzo[b]thiophene-2-carbonyl chloride involves the reaction of cinnamic acid with thionyl chloride, as confirmed by X-ray structure determination and further characterized by NMR and mass spectrometry . Additionally, 2-chloro- and 2,5-dichlorobenzophenones have been synthesized through a two-step process that includes new reactions, yielding high product amounts . These methods highlight the importance of optimizing reaction conditions to achieve high yields and purity of chlorobenzophenones.
Molecular Structure Analysis
The molecular structure of chlorobenzophenones has been studied using various spectroscopic techniques. For example, the crystal structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was examined crystallographically, revealing its orthorhombic space group and unit cell parameters . Similarly, the structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride was determined by single-crystal X-ray diffraction, showing two sets of symmetry-related molecules connected by weak CH…π interactions .
Chemical Reactions Analysis
Chlorobenzophenones can undergo various chemical reactions due to their reactive sites. The study of 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides showed that these compounds could react with cyanamides to form new derivatives . Furthermore, the reductive dehalogenation of 2-chlorophenol to 3-chlorobenzoate in a methanogenic sediment community demonstrates the environmental transformations that chlorobenzophenones can undergo, which is crucial for understanding their environmental fate .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorobenzophenones have been extensively studied. The standard molar enthalpies of formation and sublimation of various chlorobenzophenones were derived from combustion calorimetry and vapor pressure measurements, providing insights into their thermodynamic stability . Spectroscopic studies of 3,4-dichlorobenzophenone using FT-IR, Raman, and UV-Visible techniques, along with Density Functional Theory calculations, have provided detailed information on vibrational frequencies, electronic transitions, and molecular energetics .
Scientific Research Applications
Molecular Structure and Bioactivity : A study synthesized 7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one from 2-amino-5-chlorobenzophenone, analyzing its molecular structure and cytotoxicity. The compound exhibited higher cytotoxicity in human breast cancer cells compared to lung adenocarcinoma cells, indicating its potential in cancer research (Satheeshkumar et al., 2016).
Chemical Synthesis and Pharmacology : 2-amino-5-chlorobenzophenone derivatives were synthesized and evaluated for their potential as skeletal muscle relaxants. These derivatives showed promising results in physicochemical parameters for blood-brain barrier penetration and significant skeletal muscle relaxant activity (Singh et al., 2015).
Photoreduction Reactions : Research on chloro-substituted benzophenone derivatives, including 3-Chlorobenzophenone, revealed insights into their triplet reactivity and hydrogen abstraction ability. This study contributes to understanding the photoreduction reactions of these compounds (Li et al., 2012).
Molecular Energetics : A study on the molecular energetics of chlorobenzophenones, including 3-Chlorobenzophenone, provided valuable data on their enthalpies of formation and sublimation. This information is crucial for thermodynamic calculations in various chemical processes (da Silva et al., 2007).
Quality Control in Pharmaceuticals : The compound was used in a method for the spectrofluorimetric determination of 2-amino-5-chlorobenzophenone impurity in chlordiazepoxide hydrochloride, highlighting its role in ensuring the purity of pharmaceutical products (Szekelhidi et al., 1989).
Biological and Physicochemical Properties : A study investigated the physicochemical and spectroscopic properties of p-Chlorobenzophenone, an important intermediate in pharmaceutical synthesis, under the influence of biofield energy treatment. The findings showed significant changes in its physical and thermal properties (Trivedi et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-chlorophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLWKNRPZVNELG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70906388 | |
Record name | (3-Chlorophenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70906388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzophenone | |
CAS RN |
1016-78-0 | |
Record name | 3-Chlorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorobenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Chlorophenyl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70906388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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